
9-(Dichloromethyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Dichloromethyl)anthracene is an organic compound that belongs to the anthracene family. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound this compound is characterized by the presence of a dichloromethyl group attached to the ninth carbon of the anthracene structure. This compound is of interest due to its unique photophysical and chemical properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dichloromethyl)anthracene typically involves the chlorination of 9-methylanthracene. One common method is the reaction of 9-methylanthracene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds under controlled conditions to ensure the selective formation of the dichloromethyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
9-(Dichloromethyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 9-Methylanthracene.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
9-(Dichloromethyl)anthracene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives and in photophysical studies.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 9-(Dichloromethyl)anthracene involves its interaction with light and subsequent photochemical reactions. The compound absorbs light and undergoes electronic excitation, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
- 9-Methylanthracene
- 9-Chloromethyl Anthracene
- 9,10-Diphenylanthracene
Uniqueness
9-(Dichloromethyl)anthracene is unique due to the presence of the dichloromethyl group, which imparts distinct chemical and photophysical properties. This makes it particularly useful in applications requiring specific reactivity and fluorescence characteristics. Compared to other anthracene derivatives, it offers a balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C15H10Cl2 |
|---|---|
分子量 |
261.1 g/mol |
IUPAC名 |
9-(dichloromethyl)anthracene |
InChI |
InChI=1S/C15H10Cl2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H |
InChIキー |
CMPZOGGTWAMRSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



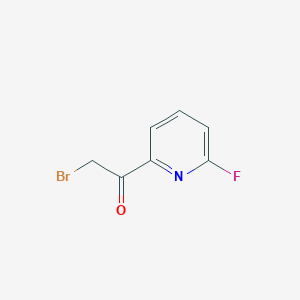
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B13692707.png)
![2-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13692711.png)
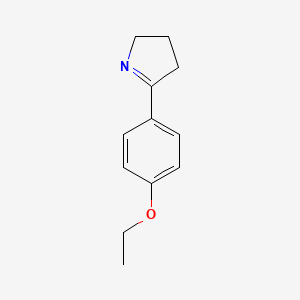
![8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13692721.png)
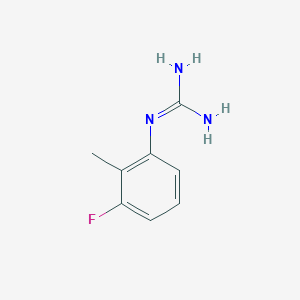
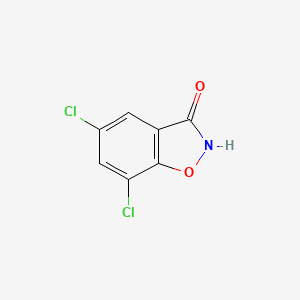
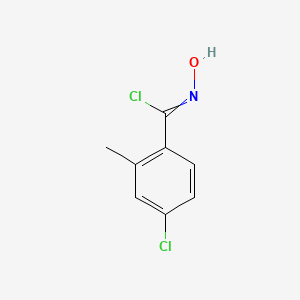
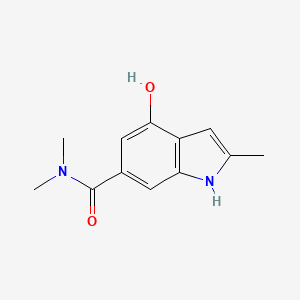
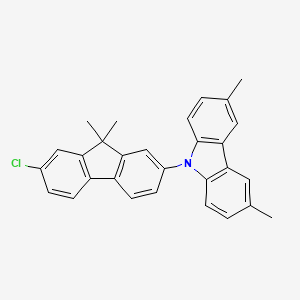
![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)
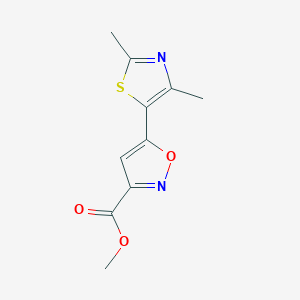
![3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione](/img/structure/B13692768.png)
